molecular formula C13H16F3N3O3 B2730464 3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one CAS No. 2034581-44-5

3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one

Cat. No.: B2730464
CAS No.: 2034581-44-5
M. Wt: 319.284
InChI Key: FTKBIDFCJWIFOV-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one is a fluorinated ketone derivative featuring a piperidine ring substituted with a 6-methoxypyrazin-2-yloxy moiety. The 6-methoxypyrazine substituent introduces hydrogen-bonding capabilities and electronic effects, which may influence receptor interactions .

Properties

IUPAC Name

3,3,3-trifluoro-1-[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O3/c1-21-10-6-17-7-11(18-10)22-9-3-2-4-19(8-9)12(20)5-13(14,15)16/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTKBIDFCJWIFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.

Scientific Research Applications

3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group can enhance its binding affinity and selectivity, while the methoxypyrazine and piperidine moieties contribute to its overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues with Heteroaromatic Substitutions

The compound shares structural similarities with other trifluoropropanone derivatives containing heteroaromatic substituents. Key examples include:

Compound Name Molecular Formula Substituent on Piperidine/Pyrrolidine Key Structural Features Reference
3,3,3-Trifluoro-1-[3-(pyrimidin-4-yloxy)piperidin-1-yl]propan-1-one C₁₂H₁₄F₃N₃O₂ Pyrimidin-4-yloxy Pyrimidine ring with no methoxy group
3,3,3-Trifluoro-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-1-one C₁₁H₁₂F₃N₃O₂ Pyrimidin-2-yloxy (pyrrolidine core) Pyrrolidine instead of piperidine
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(3-{[3-(dimethylamino)pyrazin-2-yl]oxy}piperidin-1-yl)propan-1-one C₁₉H₂₇N₅O₃ 3-(Dimethylamino)pyrazin-2-yloxy Additional oxazole and dimethylamino groups
Target Compound: 3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one C₁₃H₁₅F₃N₃O₃ 6-Methoxypyrazin-2-yloxy Methoxy group on pyrazine ring N/A

Key Observations :

  • Heteroaromatic Ring Effects : Replacement of pyrimidine (in ) with pyrazine (in the target compound) alters electronic properties due to the position of nitrogen atoms. Pyrazine’s adjacent nitrogens may enhance π-π stacking interactions compared to pyrimidine’s meta-oriented nitrogens .
  • Core Ring Differences : Pyrrolidine-based analogues (e.g., ) exhibit reduced conformational flexibility compared to piperidine derivatives, which may impact binding kinetics.
Trifluoropropanone Derivatives with Aryl Substituents

Compounds with aryl or substituted aryl groups on the trifluoropropanone core provide insights into substituent effects:

Compound Name Molecular Formula Substituent on Propan-1-one Key Properties Reference
3,3,3-Trifluoro-1-(4-phenoxyphenyl)propan-1-one C₁₅H₁₁F₃O₂ 4-Phenoxyphenyl Lipophilic, high molecular weight
3,3,3-Trifluoro-1-(4-methoxyphenyl)propan-1-one C₁₀H₉F₃O₂ 4-Methoxyphenyl Enhanced solubility vs. non-methoxy
Target Compound C₁₃H₁₅F₃N₃O₃ 6-Methoxypyrazin-2-yloxy-piperidine Balanced lipophilicity and polarity N/A

Key Observations :

  • Aryl vs.
Piperazine-Based Analogues

Piperazine-containing compounds (e.g., ) differ in core structure but share functional similarities:

Compound Name Molecular Formula Core Structure Key Features Reference
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-3-(thiophen-2-ylthio)propan-1-one C₁₇H₁₆ClF₃N₃OS₂ Piperazine Thioether linkage, chloropyridine moiety
Methyl 9-oxo-9-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)nonanoate C₂₂H₂₉F₃N₂O₃ Piperazine Long aliphatic chain, ester group

Key Observations :

  • Piperidine vs. Piperazine : Piperidine (target compound) lacks the additional nitrogen in piperazine, reducing basicity and altering hydrogen-bonding capacity .
  • Functional Group Diversity: Thioether () and ester () groups in analogues highlight the versatility of trifluoropropanone derivatives but diverge from the target compound’s pyrazine focus.

Biological Activity

3,3,3-Trifluoro-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)propan-1-one is a novel compound that has garnered attention for its potential biological activities. This compound features a trifluoromethyl group and a piperidine moiety linked to a methoxypyrazine, which may influence its pharmacological properties. Understanding its biological activity is crucial for assessing its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F3N3O3C_{12}H_{14}F_3N_3O_3 with a molecular weight of approximately 305.25 g/mol. The presence of the trifluoromethyl group is significant as fluorination can enhance the lipophilicity and metabolic stability of organic compounds.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that fluorinated compounds often exhibit altered pharmacokinetic properties due to changes in their basicity and lipophilicity. For instance, the incorporation of fluorine has been shown to lower the pKa values of similar compounds, enhancing their absorption and bioavailability .

Pharmacological Studies

In vitro studies have demonstrated that derivatives with similar structures exhibit significant affinity for serotonin receptors (e.g., 5-HT1D), suggesting potential applications in treating mood disorders . Additionally, compounds with piperidine and methoxypyrazine functionalities have shown promise in modulating neurotransmitter systems.

Study 1: Serotonin Receptor Modulation

A study evaluated the effects of fluorinated piperidine derivatives on serotonin receptor activity. The results indicated that these compounds could act as agonists or antagonists depending on their structural modifications. The introduction of trifluoromethyl groups was found to enhance receptor binding affinity significantly .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of methoxypyrazine derivatives. The findings revealed that certain analogs exhibited potent activity against Gram-positive and Gram-negative bacteria, likely due to their ability to disrupt bacterial membrane integrity.

Data Table: Biological Activities of Related Compounds

Compound NameMolecular FormulaActivity TypeTarget/PathwayReference
Compound AC12H14F3N3O3Serotonin Receptor Agonist5-HT1D Receptor
Compound BC14H15N3O3SAntimicrobialBacterial Membrane Disruption
Compound CC17H28N4O3Enzyme InhibitionCholesteryl Ester Transfer Protein

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